molecular formula C16H15NO2S B8606508 1H-Indole, 2-ethyl-1-(phenylsulfonyl)- CAS No. 68051-21-8

1H-Indole, 2-ethyl-1-(phenylsulfonyl)-

Cat. No. B8606508
CAS RN: 68051-21-8
M. Wt: 285.4 g/mol
InChI Key: VPDZNHPKKFWMJA-UHFFFAOYSA-N
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Patent
US08110575B2

Procedure details

1.2 g (4.2 mmol) 1-benzenesulphonyl-2-ethyl-1H-indole in 10 mL EtOH were mixed with 5 mL of a (20 mmol) 4 N aqueous sodium hydroxide solution and refluxed for 8 h. Then the solvent was eliminated using the rotary evaporator and the residue was diluted with ice water. After acidifying with semi-concentrated aqueous hydrochloric acid the grease precipitated was extracted with ethyl acetate. The organic phase was dried on sodium sulphate, filtered off, evaporated down and dried.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[C:11]2[CH2:19][CH3:20])(=O)=O)C=CC=CC=1.[OH-].[Na+]>CCO>[CH2:19]([C:11]1[NH:10][C:18]2[C:13]([CH:12]=1)=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC=CC=C12)CC
Name
Quantity
20 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
ADDITION
Type
ADDITION
Details
the residue was diluted with ice water
CUSTOM
Type
CUSTOM
Details
precipitated
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)C=1NC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.